Benzyl-PEG3-CH2CO2tBu
Overview
Description
Benzyl-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) derivative with a benzyl and tert-butyl protecting group. This compound is known for its hydrophilic PEG linker, which increases its water solubility in aqueous media. It is primarily used in research settings, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
- Benzyl-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) linker with a benzyl group and a t-butyl protecting group . Its primary targets are not explicitly documented, but we can infer that it likely interacts with specific cellular components or proteins.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG3-CH2CO2tBu involves the reaction of benzyl alcohol with PEG3 (triethylene glycol) and tert-butyl bromoacetate. The reaction typically occurs under basic conditions, using a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG3-CH2CO2tBu undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl ester can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Benzyl-PEG3-CH2CO2tBu has a wide range of applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and bioavailability.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG2-CH2CO2tBu: Similar structure but with a shorter PEG chain.
Benzyl-PEG4-CH2CO2tBu: Similar structure but with a longer PEG chain.
Benzyl-PEG3-CH2CO2Me: Similar structure but with a methyl ester instead of a tert-butyl ester .
Uniqueness
Benzyl-PEG3-CH2CO2tBu is unique due to its specific PEG chain length and the presence of both benzyl and tert-butyl protecting groups. These features provide a balance between hydrophilicity and stability, making it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVRCUZLYJDPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141882 | |
Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643957-26-9 | |
Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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